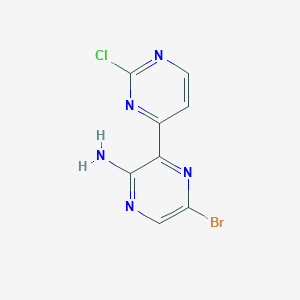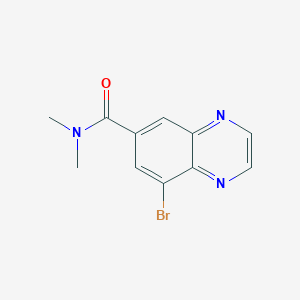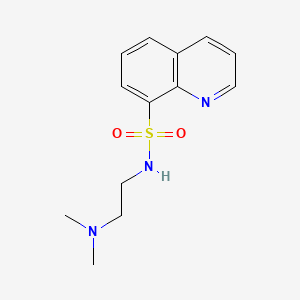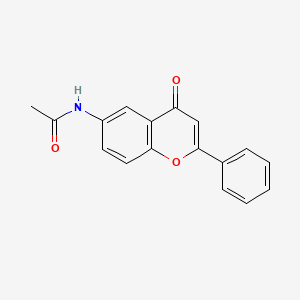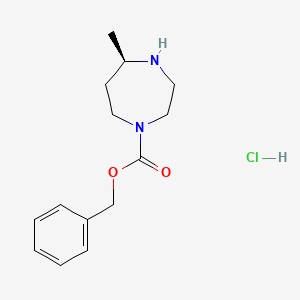
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩は、ジアゼパン類に属する化学化合物です。ジアゼパン類は、2 つの窒素原子を含む 7 員環状ヘテロ環式化合物です。
製法
合成経路と反応条件
(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩の合成は、通常、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の 1 つは、ベンジルアミンと 5-メチル-1,4-ジアゼパン-1-カルボン酸を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で反応させることを伴います。反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。得られた生成物を次に塩酸で処理して塩酸塩を得ます。
工業的生産方法
工業規模の生産では、収率を高め、コストを削減するために、プロセスを最適化する可能性があります。これには、より効率的な触媒、連続フロー反応器、自動化された精製システムの使用が含まれる可能性があります。スケーラビリティと環境への適合性を確保するために、溶媒や試薬の選択も調整される可能性があります。
化学反応解析
反応の種類
(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。
置換: 求核置換反応は、特にベンジル基で、水素化ナトリウムとハロアルカンなどの試薬を使用して起こり得ます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド (DMF) 中の水素化ナトリウムとハロアルカン。
生成される主要な生成物
酸化: 主要な生成物は通常、カルボン酸またはケトンです。
還元: 主要な生成物は通常、アルコールまたはアミンです。
置換: 主要な生成物は、置換されたベンジル誘導体です。
科学研究における用途
化学
化学において、(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩は、より複雑な分子の合成のためのビルディングブロックとして使用されます。これは、さまざまな医薬品や農薬の調製における中間体として役立ちます。
生物学
生物学研究では、この化合物は、特定の受容体に対するリガンドとしての可能性について研究されています。また、酵素阻害剤の開発や生化学的アッセイにおけるプローブとして使用される可能性もあります。
医学
医薬品化学では、(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩は、その潜在的な治療特性について調査されています。神経疾患の治療または抗炎症剤としての用途が考えられます。
産業
工業セクターでは、この化合物は、特殊化学薬品や材料の生産に使用できます。また、新しいポリマーの開発や有機反応における触媒としての用途が見られる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 5-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reagents may also be adjusted to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for certain receptors. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in organic reactions.
作用機序
(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。これは、特定の受容体におけるアゴニストまたはアンタゴニストとして作用し、その活性を調節する可能性があります。また、この化合物は特定の酵素を阻害し、さまざまな生化学的経路に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
ジアゼパム: 抗不安作用と鎮静作用が知られている有名なベンゾジアゼピン。
オキサゼパム: 抗不安作用と催眠作用で使用される別のベンゾジアゼピン。
ロラゼパム: 不安障害の治療における用途を持つベンゾジアゼピン。
独自性
(R)-ベンジル 5-メチル-1,4-ジアゼパン-1-カルボン酸塩酸塩は、その特定の構造的特徴と潜在的な用途によりユニークです。従来のベンゾジアゼピンとは異なり、異なる薬理学的プロファイルと治療上の利点を提供する可能性があります。化学反応における汎用性も、有機合成における貴重な中間体となっています。
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Oxazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Lorazepam: A benzodiazepine with applications in the treatment of anxiety disorders.
Uniqueness
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific structural features and potential applications. Unlike traditional benzodiazepines, it may offer distinct pharmacological profiles and therapeutic benefits. Its versatility in chemical reactions also makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
1030377-27-5 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H/t12-;/m1./s1 |
InChIキー |
MDWWAHWZRWJLAV-UTONKHPSSA-N |
異性体SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one](/img/structure/B11844853.png)
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
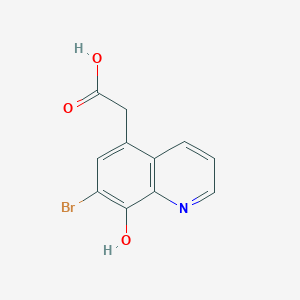


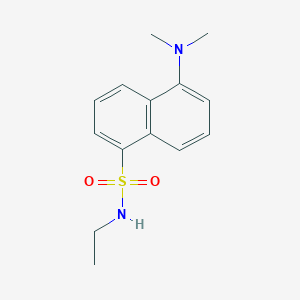
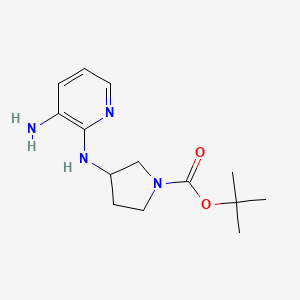
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
